molecular formula C19H24FN3O2S B2671771 1-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide CAS No. 1049388-91-1

1-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2671771
CAS No.: 1049388-91-1
M. Wt: 377.48
InChI Key: PZTLCKCAZNIRGP-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide” is a complex organic molecule. It contains a fluorophenyl group, a phenylpiperazine group, and a methanesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The fluorophenyl and phenylpiperazine groups are likely to contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorophenyl, phenylpiperazine, and methanesulfonamide groups could make the compound reactive towards certain reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could impart some degree of polarity to the molecule, while the phenyl rings could contribute to its overall stability .

Scientific Research Applications

Fluorination of Substituted Methanols

Research demonstrates that methanesulfonyl fluoride combined with cesium fluoride and modified with 18-crown-6 facilitates selective fluorination of various benzyl alcohols via nucleophilic substitution. This methodology enables the synthesis of compounds like ethyl 1-fluoromethylpyrazole-4-carboxylate and N-fluoromethylphthalimide from corresponding alcohols and chlorides, showcasing potential applications in organic synthesis and fluorine chemistry Makino & Yoshioka, 1987.

Synthesis of Vinyl Fluorides

Another study reveals a route to α-fluoro-α,β-unsaturated sulfones through the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, demonstrating its use in the Horner-Wittig reaction with aldehydes and ketones. This provides a two-step route to vinyl fluorides, highlighting the compound's utility in synthetic organic chemistry McCarthy et al., 1990.

Crystal Structure Analysis

The crystal structure of pefloxacinium methanesulfonate hydrate has been analyzed, revealing insights into molecular interactions and stabilization mechanisms through hydrogen bonds. This research contributes to the understanding of molecular structures and their implications in drug design and pharmaceutical sciences Parvez et al., 2000.

Nimesulidetriazole Derivatives

A study on nimesulidetriazole derivatives examines their synthesis, crystal structures, and intermolecular interactions. This research provides valuable insights into the design of compounds with potential therapeutic applications, emphasizing the role of structural analysis in the development of pharmaceuticals Dey et al., 2015.

Enantioselective Synthesis

The enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been achieved, yielding compounds that could be converted to monofluoro-methylated ibuprofen. This highlights the compound's potential in creating enantiopure pharmaceuticals, contributing to the field of medicinal chemistry Liu et al., 2009.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this molecule would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2S/c20-18-8-6-17(7-9-18)16-26(24,25)21-10-11-22-12-14-23(15-13-22)19-4-2-1-3-5-19/h1-9,21H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTLCKCAZNIRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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